N6-Cyclopentyladenosine

Description

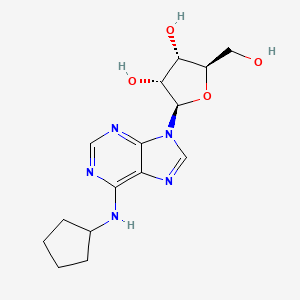

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMWSBKSHWARHU-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422170 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41552-82-3 | |

| Record name | N6-cyclopentyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41552-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(6)-Cyclopentyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-CYCLOPENTYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LG47VG1ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N6-Cyclopentyladenosine (CPA): A Technical Guide to its Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N6-Cyclopentyladenosine (CPA) is a synthetic nucleoside analogue that serves as a potent and highly selective agonist for the A1 adenosine (B11128) receptor (A1AR). Its high affinity and selectivity have established it as an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of A1AR signaling. This document provides an in-depth examination of the molecular mechanism of action of CPA, detailing its interaction with the A1 receptor, the subsequent intracellular signaling cascades, and its pharmacological profile. Furthermore, it includes comprehensive experimental protocols for key assays used to characterize its activity and presents quantitative data in a structured format.

Core Mechanism of Action: A1 Adenosine Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the A1 subtype of adenosine receptors, which are G protein-coupled receptors (GPCRs). The binding of CPA to the A1 receptor initiates a cascade of intracellular events by coupling to inhibitory heterotrimeric G proteins of the Gi/o family.[1][2]

Receptor Binding and Selectivity

CPA exhibits high affinity for the human A1 adenosine receptor, with reported Ki values in the low nanomolar range.[3][4][5] Its selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is a key feature. The N6-cyclopentyl group on the adenosine scaffold is crucial for this selectivity, fitting into a specific hydrophobic pocket within the A1 receptor structure.[6] This structural feature results in significantly lower affinity for A2A and A2B receptors.[3][4][5]

G Protein Coupling and Downstream Signaling

Upon binding of CPA, the A1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate the activity of various downstream effectors.

The primary signaling pathways activated by CPA include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to a decrease in intracellular cAMP levels.[1][7] This is a hallmark of A1 receptor activation and is a common method for functionally assessing agonist activity.

-

Modulation of Ion Channels:

-

The Gβγ subunit dimer can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux, which leads to hyperpolarization of the cell membrane and a decrease in cellular excitability.[7]

-

The Gβγ dimer also inhibits N-type and P/Q-type voltage-gated calcium channels, reducing calcium influx and subsequently inhibiting neurotransmitter release at presynaptic terminals.[8]

-

-

Activation of Phospholipase C (PLC): In certain cell types, such as human spermatozoa, the Gβγ subunits released upon A1 receptor activation can stimulate Phospholipase C (PLC).[2] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC).[2]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CPA has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinases (JNK), indicating an involvement in regulating cell growth, differentiation, and stress responses.[9]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound (CPA) at human adenosine receptors.

Table 1: Binding Affinity (Ki) of CPA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A1 | 2.3 | [3][4][5] |

| A2A | 790 | [3][4][5] |

| A3 | 43 | [3][4][5] |

Data represent the inhibition constant (Ki) derived from competitive radioligand binding assays.

Table 2: Functional Potency of CPA and Related Agonists

| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| CPA | Inhibition of Forskolin-Stimulated cAMP | CHO-K1 (human A1) | EC50 | 8.5 ± 1.2 | |

| CPA | Inhibition of Adenylate Cyclase | Rat Fat Cell Membranes | IC50 | 33 | [7] |

| Adenosine | Inhibition of Forskolin-Stimulated cAMP | CHO-K1 (human A1) | EC50 | 150 ± 25 | [10] |

| NECA | Inhibition of Forskolin-Stimulated cAMP | CHO-K1 (human A1) | EC50 | 5.2 ± 0.8 | [10] |

| CPA | Agonist activity at human A1AR | HEK293T/17 cells | EC50 | 6.3 | [3] |

EC50/IC50 values represent the concentration of agonist required to elicit 50% of the maximal response in functional assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of CPA by measuring its ability to compete with a known radiolabeled ligand for binding to A1 adenosine receptors in a cell membrane preparation.[11]

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

-

Radioligand: [³H]CCPA (2-chloro-N6-cyclopentyladenosine), a high-affinity A1 agonist radioligand.[11]

-

Test Compound: this compound (CPA).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1 agonist (e.g., 10 µM R-PIA) or antagonist (e.g., 10 µM DPCPX).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

96-well Filter Plates: Glass fiber filters (GF/B or GF/C) pre-treated with 0.3-0.5% polyethyleneimine (PEI).[11]

-

Scintillation Cocktail & Counter.

Methodology:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final protein concentration of 5-50 µg per well. Homogenize gently. Treat with ADA (2 units/mL) for 30 minutes at room temperature.

-

Compound Preparation: Prepare serial dilutions of CPA in assay buffer. The final concentration should span a range from approximately 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup (96-well plate, in triplicate):

-

Total Binding: 50 µL assay buffer + 50 µL [³H]CCPA (at a concentration near its Kd, e.g., 0.5 nM) + 100 µL membrane suspension.

-

Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]CCPA + 100 µL membrane suspension.

-

Competitive Binding: 50 µL of each CPA dilution + 50 µL [³H]CCPA + 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to allow the binding to reach equilibrium.[12]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated filter plate using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[11][12]

-

Detection: Dry the filter plate completely. Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the CPA concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This functional assay measures the ability of CPA to inhibit adenylyl cyclase activity, thereby determining its potency (EC50) as an A1 receptor agonist.[10]

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human A1 adenosine receptor.

-

Test Compound: this compound (CPA).

-

Stimulant: Forskolin (B1673556) (an adenylyl cyclase activator).

-

PDE Inhibitor: A phosphodiesterase inhibitor such as IBMX (0.5 mM) to prevent cAMP degradation.[13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or PBS with 0.1% BSA.[10]

-

cAMP Assay Kit: A commercial kit for cAMP detection (e.g., HTRF, Luminescence, or ELISA-based).[10]

-

Assay Plates: White, opaque 96- or 384-well plates.[10]

Methodology:

-

Cell Culture and Seeding: Culture cells to 80-90% confluency. The day before the assay, detach cells and seed them into the assay plate at an optimized density (e.g., 5,000-20,000 cells/well). Incubate overnight.[10]

-

Compound Preparation: Prepare serial dilutions of CPA in assay buffer containing the PDE inhibitor.

-

Cell Stimulation:

-

Carefully aspirate the culture medium from the wells.

-

Wash the cells gently with pre-warmed assay buffer.

-

Add the assay buffer containing the PDE inhibitor and pre-incubate for 15-30 minutes.[13]

-

Add the serially diluted CPA to the wells.

-

Immediately add forskolin at a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM).[10]

-

Incubate the plate at room temperature or 37°C for an optimized time (e.g., 30 minutes).[13]

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

-

Follow the kit manufacturer's instructions to add detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).

-

Incubate as required by the kit protocol.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence ratio) using a compatible plate reader.

-

Generate a cAMP standard curve according to the kit instructions.

-

Convert the sample signals to cAMP concentrations using the standard curve.

-

Plot the percentage inhibition of the forskolin-stimulated response against the logarithm of the CPA concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 and maximal inhibition (Emax).[10]

-

Mandatory Visualizations

Signaling Pathways of this compound (CPA)

Caption: CPA binds to the A1AR, activating Gi/o proteins to inhibit adenylyl cyclase and modulate ion channels.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining CPA binding affinity using a competitive radioligand binding assay.

Experimental Workflow: cAMP Accumulation Assay

Caption: Workflow for measuring CPA's functional potency via a cAMP accumulation assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Stimulation by this compound of A1 adenosine receptors, coupled to galphai2 protein subunit, has a capacitative effect on human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 5. This compound | Adenosine A1 Receptor Agonists: R&D Systems [rndsystems.com]

- 6. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Frontiers | Adenosine A1 Receptor Agonist 2-chloro-N6-cyclopentyladenosine and Hippocampal Excitability During Brain Development in Rats [frontiersin.org]

- 9. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

N6-Cyclopentyladenosine (CPA): A Deep Dive into A1 Adenosine Receptor Selectivity and Affinity

A Technical Guide for Researchers and Drug Development Professionals

N6-Cyclopentyladenosine (CPA) is a widely recognized and potent agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Its high affinity and selectivity for the A1 subtype have established CPA as an invaluable tool in pharmacological research and a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the A1 receptor selectivity and affinity of CPA, detailing the quantitative data, experimental methodologies, and underlying signaling pathways.

Quantitative Analysis of Receptor Affinity and Selectivity

The affinity and selectivity of this compound have been characterized through extensive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The data consistently demonstrates CPA's high affinity for the human A1 adenosine receptor and its significantly lower affinity for the A2A and A3 subtypes, underscoring its A1 selectivity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Cell Line/Tissue | Reference |

| A1 | This compound (CPA) | 2.3 | Human | CHO cells | [1][2] |

| A2A | This compound (CPA) | 790 | Human | CHO cells | [1][2] |

| A3 | This compound (CPA) | 43 | Human | CHO cells | [1][2] |

| A1 | This compound (CPA) | 0.8 | Rat | Brain Membranes | [3][4] |

| A2 | This compound (CPA) | 460 | Rat | Striatal Membranes | [5] |

Table 1: Binding Affinity (Ki) of this compound (CPA) for Adenosine Receptor Subtypes. This table summarizes the inhibition constants of CPA for human and rat adenosine receptor subtypes, highlighting its high affinity and selectivity for the A1 receptor.

The functional potency of CPA is often assessed through its ability to inhibit the production of cyclic AMP (cAMP), a key second messenger. The EC50 value represents the concentration of an agonist that produces 50% of the maximal response. For the A2B receptor, where CPA acts as a very weak partial agonist, the EC50 value is significantly higher, further demonstrating its A1 selectivity.

| Receptor Subtype | Ligand | EC₅₀ (nM) | Assay Type | Species | Reference |

| A2B | This compound (CPA) | 18600 | Functional Assay | Human |

Table 2: Functional Potency (EC50) of this compound (CPA) for the Human A2B Adenosine Receptor. This table shows the much weaker functional potency of CPA at the A2B receptor compared to its high affinity for the A1 receptor.

Signaling Pathways of the A1 Adenosine Receptor

Activation of the A1 adenosine receptor by an agonist like CPA initiates a cascade of intracellular signaling events. The A1 receptor primarily couples to inhibitory G proteins, specifically Gi and Go.[6] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8] This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors.

Beyond the canonical adenylyl cyclase pathway, A1 receptor activation can also stimulate the phospholipase C (PLC) pathway.[6] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

A1 Adenosine Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated by the activation of the A1 adenosine receptor by an agonist such as CPA.

Experimental Protocols

The determination of the binding affinity and functional selectivity of this compound relies on two key experimental methodologies: radioligand binding assays and functional assays measuring cAMP accumulation.

Radioligand Binding Assay (for Affinity - Ki)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3) are prepared from transfected cell lines (e.g., HEK293, CHO) or sourced commercially.[9]

-

Frozen cell pellets are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes.[10]

-

The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.[10]

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order: assay buffer, a known concentration of a subtype-selective radioligand (e.g., [3H]CCPA for A1), and varying concentrations of the unlabeled test compound (CPA).[8]

-

For determining non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist is added.[8]

-

The reaction is initiated by the addition of the cell membrane preparation.

-

The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[8][9]

3. Termination and Detection:

-

The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.[9][10]

-

The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

-

The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity (Ki) of a compound like CPA.

cAMP Accumulation Assay (for Functional Potency - EC50/IC50)

This functional assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in adenosine receptor signaling.

1. Cell Culture and Seeding:

-

Cells stably expressing the adenosine receptor subtype of interest are cultured and seeded into 96-well plates.[11]

2. Assay Procedure:

-

For Gi-coupled receptors like A1, the assay is typically performed in the presence of forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP.[12]

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor to prevent the degradation of cAMP.[11]

-

Varying concentrations of the test agonist (CPA) are added to the wells.

-

The plate is incubated for a specific period to allow for changes in intracellular cAMP levels.

3. Cell Lysis and cAMP Detection:

-

Following incubation, the cells are lysed to release the intracellular cAMP.

-

The amount of cAMP is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[11][13] In these assays, cellular cAMP competes with a labeled cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in each sample is determined from the standard curve.

-

For agonists that inhibit cAMP production (like CPA at the A1 receptor), the data is used to calculate the IC50 value (the concentration that causes 50% inhibition of forskolin-stimulated cAMP levels). For agonists that stimulate cAMP production (at A2A and A2B receptors), the EC50 value is calculated.

Workflow for cAMP Accumulation Assay. This diagram depicts the general procedure for assessing the functional potency (IC50 or EC50) of CPA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors | Semantic Scholar [semanticscholar.org]

- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the A2 adenosine receptor labeled by [3H]NECA in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

N6-Cyclopentyladenosine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by N6-Cyclopentyladenosine (CPA), a potent and selective agonist for the A1 adenosine (B11128) receptor. This document details the molecular interactions, downstream effector systems, and provides standardized experimental protocols for the investigation of CPA's cellular effects. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to this compound (CPA)

This compound (CPA) is a synthetic derivative of adenosine that exhibits high selectivity and affinity for the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2][3] Due to its potent and selective agonism, CPA is an invaluable tool for elucidating the physiological and pathophysiological roles of A1 receptor signaling in various tissues, including the central nervous system, cardiovascular system, and adipose tissue.[4][5][6] Activation of the A1 receptor by CPA initiates a cascade of intracellular events, primarily mediated by the Gi/o and Gq families of G proteins, leading to diverse cellular responses.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of CPA and related compounds at adenosine receptors, providing a quantitative basis for its selectivity and potency.

Table 1: Binding Affinity (Ki) of this compound (CPA) at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Human A1 | 2.3 | [1][2] |

| Human A2A | 790 | [1][2] |

| Human A3 | 43 | [1][2] |

Table 2: Functional Potency (EC50/IC50) of A1 Receptor Agonists

| Assay | Agonist | Potency (nM) | Cell System | Reference |

| Adenylyl Cyclase Inhibition | CCPA | IC50: 33 | Rat Fat Cell Membranes | [4] |

| Calcium Mobilization | CPA | EC50: ~300 | RINm5F Cells | [7] |

Note: CCPA (2-Chloro-N6-cyclopentyladenosine) is a closely related, highly selective A1 adenosine receptor agonist.[4]

Core Signaling Pathways

CPA, through its activation of the A1 adenosine receptor, primarily engages two major signaling cascades: the inhibition of adenylyl cyclase and the activation of phospholipase C. These pathways, along with their downstream effectors, are detailed below.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

Upon binding of CPA to the A1 receptor, the associated inhibitory G protein (Gαi/o) is activated. The Gαi subunit dissociates from the Gβγ complex and directly inhibits the activity of adenylyl cyclase. This enzymatic inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins involved in metabolism, gene transcription, and ion channel function.

Gαq-Mediated Activation of Phospholipase C

The A1 receptor can also couple to Gq proteins. Activation by CPA leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates a wide range of cellular proteins, influencing processes such as neurotransmitter release, muscle contraction, and cell growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound (CPA), A1 agonist (CAS 41552-82-3) | Abcam [abcam.com]

- 4. 2-Chloro-N6-cyclopentyladenosine: a highly selective agonist at A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of the adenosine A1 receptor agonist this compound (CPA) against organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound impairs passive avoidance retention by selective action at A1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cross-talk between muscarinic- and adenosine-receptor signalling in the regulation of cytosolic free Ca2+ and insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

N6-Cyclopentyladenosine: A Deep Dive into its Discovery, Synthesis, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopentyladenosine (CPA), a potent and highly selective agonist for the adenosine (B11128) A1 receptor, has been a cornerstone in the study of purinergic signaling for decades. Its discovery marked a significant step forward in the ability to probe the physiological and pathophysiological roles of the A1 receptor subtype, paving the way for a deeper understanding of its functions in the cardiovascular, central nervous, and renal systems. This technical guide provides a comprehensive overview of CPA, detailing its discovery, chemical synthesis, and the experimental protocols used to characterize its biological activity. Furthermore, it presents key quantitative data in a structured format and illustrates the critical signaling pathways modulated by this influential research tool.

Discovery and Significance

The journey to identify selective adenosine receptor agonists was driven by the need to dissect the distinct physiological effects mediated by the different adenosine receptor subtypes (A1, A2A, A2B, and A3). Early research utilized non-selective agonists, making it challenging to attribute specific actions to a single receptor. The synthesis and characterization of N6-substituted adenosine analogs were pivotal in overcoming this hurdle.

This compound emerged from structure-activity relationship (SAR) studies that explored the impact of various substituents at the N6 position of the adenine (B156593) ring. It was discovered that the introduction of a cyclopentyl group conferred remarkable selectivity for the A1 receptor.[1] This high selectivity, coupled with its high affinity, established CPA as a gold-standard pharmacological tool for investigating A1 receptor function. Its use has been instrumental in elucidating the A1 receptor's role in cardioprotection, neuroprotection, and regulation of renal function.[2][3]

Chemical Synthesis

The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the 6-position of a protected purine (B94841) riboside with cyclopentylamine (B150401). A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common synthetic routes for N6-substituted adenosine analogs.[4][5]

Materials:

-

6-Chloropurine (B14466) riboside

-

Cyclopentylamine

-

Triethylamine (or another suitable base)

-

Anhydrous ethanol (B145695) (or other suitable solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane (B109758)/methanol (B129727) mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in anhydrous ethanol.

-

Addition of Reagents: To this solution, add an excess of cyclopentylamine and triethylamine.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed (monitoring by thin-layer chromatography).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable solvent and washed with water or brine to remove excess reagents and salts.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound.

-

Characterization: The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Logical Relationship of Synthesis

Caption: Synthetic workflow for this compound.

Biological Activity and Quantitative Data

CPA's biological effects are primarily mediated through its high-affinity binding to and activation of the adenosine A1 receptor. This interaction initiates a cascade of intracellular signaling events.

Receptor Binding Affinity

The affinity of CPA for different adenosine receptor subtypes is typically determined through competitive radioligand binding assays. These assays measure the ability of CPA to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the affinity of the competing ligand (CPA).

Table 1: Binding Affinity of this compound (CPA) at Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference(s) |

| A1 | 2.3 | [4][6][7][8] |

| A2A | 790 | [4][6][7][8] |

| A3 | 43 | [4][6][7][8] |

Data represents typical values from recombinant human receptors.

Functional Activity

The functional activity of CPA is often assessed by measuring its effect on adenylyl cyclase activity. A1 receptor activation by CPA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Table 2: Functional Activity of this compound (CPA)

| Assay | Receptor | Cell Type/Tissue | Value | Reference(s) |

| Adenylyl Cyclase Inhibition (IC50) | A1 | Rat Fat Cell Membranes | 33 nM (for CCPA, a close analog) | [9] |

| Adenylyl Cyclase Stimulation (EC50) | A2A | Human Platelet Membranes | 2200 nM | [9] |

| Adenylyl Cyclase Stimulation (EC50) | A2B | hA2B | 18600 nM | [4][6] |

Note: Data for the closely related and more selective A1 agonist, 2-chloro-N6-cyclopentyladenosine (CCPA), is included for comparison where direct CPA data is less common.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the Ki of CPA.[6][9]

Materials:

-

Cell membranes expressing the adenosine receptor of interest (e.g., from CHO or HEK cells).

-

Radioligand (e.g., [3H]DPCPX for A1 receptors).

-

This compound (CPA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist).

-

96-well filter plates (e.g., GF/B or GF/C).

-

Scintillation cocktail.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific control), and competitive binding (membranes + radioligand + varying concentrations of CPA).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Allow the filters to dry, then add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value for CPA is determined by non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This protocol describes a general method for measuring the inhibition of adenylyl cyclase by CPA.[9][10]

Materials:

-

Cell membranes expressing the adenosine A1 receptor.

-

This compound (CPA).

-

Forskolin (to stimulate adenylyl cyclase).

-

ATP (substrate for adenylyl cyclase).

-

Assay buffer containing MgCl2 and other necessary cofactors.

-

cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Membrane Preparation: Prepare cell membranes as for the binding assay.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine membranes, varying concentrations of CPA, and forskolin.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or by heating.

-

cAMP Measurement: Centrifuge the samples to pellet the membranes and measure the cAMP concentration in the supernatant using a suitable detection kit.

-

Data Analysis: Generate a dose-response curve to determine the IC50 of CPA for adenylyl cyclase inhibition.

Signaling Pathways

Activation of the adenosine A1 receptor by CPA initiates a signaling cascade through its coupling to inhibitory G proteins (Gi/o).

A1 Receptor Signaling Pathway

Caption: this compound-mediated A1 receptor signaling.

The primary downstream effect of A1 receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit, leading to a decrease in intracellular cAMP levels. The Gβγ subunits can also directly modulate the activity of other effectors, such as ion channels (e.g., activating inwardly rectifying potassium channels and inhibiting calcium channels), which contributes to the overall inhibitory effect of A1 receptor activation on neuronal firing and cardiac muscle contractility.

Conclusion

This compound remains an indispensable tool in pharmacology and drug discovery. Its high selectivity for the adenosine A1 receptor has enabled detailed investigation of this receptor's function in health and disease. The methodologies outlined in this guide provide a framework for the synthesis and biological characterization of CPA and similar compounds. As research into purinergic signaling continues to evolve, the foundational knowledge gained from studies involving CPA will undoubtedly continue to inform the development of novel therapeutics targeting the adenosine A1 receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Activation of adenosine A1 receptor attenuates cardiac hypertrophy and prevents heart failure in murine left ventricular pressure-overload model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

N6-Cyclopentyladenosine (CPA) and its In Vivo Role in Sleep Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of N6-Cyclopentyladenosine (CPA), a potent and selective adenosine (B11128) A1 receptor agonist, on the regulation of sleep-wake cycles. Summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the fields of neuroscience, pharmacology, and drug development.

Core Findings: CPA Promotes Deep Sleep and Modulates Sleep Architecture

This compound has been consistently shown to be a powerful modulator of sleep in various animal models, primarily through its action on the adenosine A1 receptor. Its administration typically leads to an increase in non-rapid eye movement (NREM) sleep and a significant enhancement of electroencephalographic (EEG) slow-wave activity (SWA) within NREM sleep, a key indicator of deep, restorative sleep.[1][2] Conversely, CPA administration is often associated with a suppression of rapid eye movement (REM) sleep.[1][2] These effects highlight the crucial role of the adenosinergic system, and specifically the A1 receptor, in the homeostatic regulation of sleep.

Quantitative Effects of CPA on Sleep Parameters

The following tables summarize the quantitative data from key in vivo studies investigating the effects of CPA on sleep architecture in rodents.

Table 1: Effects of Intraperitoneal (i.p.) CPA Administration on Sleep Stages in Rats

| Dosage | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Key Findings | Reference |

| 0.1 mg/kg | No significant change | No significant change | No significant change | Ineffective dose for altering sleep stages. | [1] |

| 1 mg/kg | Not specified | Suppressed | Not specified | Significantly suppressed REM sleep. | [1] |

Table 2: Effects of Intraperitoneal (i.p.) CPA Administration on EEG Slow-Wave Activity (SWA) in Rats

| Dosage | Change in NREM SWA (0.75-4.0 Hz) | Duration of Effect | Key Findings | Reference |

| 0.1 mg/kg | No significant change | - | Ineffective dose for altering SWA. | [1] |

| 1 mg/kg | Enhanced | Not specified | Significantly enhanced SWA in NREM sleep, an effect similar to that observed after 6 hours of sleep deprivation. | [1] |

Experimental Protocols

The following section details the typical methodologies employed in in vivo studies investigating the effects of CPA on sleep regulation.

Animal Models and Surgical Procedures

-

Species and Strain: Studies commonly utilize adult male Sprague-Dawley rats or various strains of mice.[1]

-

Housing: Animals are typically housed individually under a controlled 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Surgical Implantation of Electrodes: For EEG and electromyogram (EMG) recordings, animals undergo stereotaxic surgery under anesthesia.

-

EEG Electrodes: Stainless steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record cortical brain activity.

-

EMG Electrodes: Flexible, insulated stainless steel wires are inserted into the nuchal (neck) muscles to record muscle tone, which is a key indicator of different sleep stages.

-

Recovery: A post-surgical recovery period of at least one week is allowed before any experimental procedures.

-

Drug Preparation and Administration

-

This compound (CPA): CPA is typically dissolved in a vehicle solution, such as saline.

-

Route of Administration:

-

Intraperitoneal (i.p.) Injection: This is a common systemic administration method where CPA is injected into the peritoneal cavity.

-

Intracerebroventricular (i.c.v.) or Local Microinjection: For more targeted administration, CPA can be delivered directly into the cerebral ventricles or specific brain regions (e.g., basal forebrain, ventrolateral preoptic area) via a surgically implanted cannula. Stereotaxic coordinates from a brain atlas are used to ensure accurate placement.

-

Sleep Recording and Analysis

-

Recording Environment: Following recovery and habituation to the recording cables, animals are placed in a sound-attenuated and electrically shielded recording chamber to minimize disturbances.

-

Data Acquisition: EEG and EMG signals are amplified, filtered, and digitized for continuous recording over extended periods (e.g., 24 hours).

-

Sleep Stage Scoring: The recorded data is typically scored in 10- or 30-second epochs into three distinct vigilance states:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: Characterized by high-amplitude, low-frequency EEG (slow waves) and reduced EMG activity compared to wakefulness.

-

REM Sleep: Characterized by a low-amplitude, mixed-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG activity).

-

-

EEG Power Spectral Analysis: To quantify the intensity of brain waves, a Fast Fourier Transform (FFT) is applied to the EEG signal. This analysis allows for the calculation of power density in different frequency bands, with a particular focus on the delta band (0.5-4.0 Hz) for assessing SWA during NREM sleep.

Signaling Pathways and Mechanisms of Action

CPA exerts its sleep-promoting effects by activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates an intracellular signaling cascade that ultimately leads to the inhibition of wake-promoting neurons.

A1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of CPA to the adenosine A1 receptor.

Caption: A1 Receptor Signaling Cascade.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the in vivo effects of CPA on sleep.

Caption: Experimental Workflow for CPA Sleep Studies.

Conclusion and Future Directions

The in vivo effects of this compound on sleep regulation are robust and well-characterized, primarily involving the promotion of NREM sleep and the enhancement of SWA through the activation of adenosine A1 receptors. The detailed experimental protocols and our understanding of the underlying signaling pathways provide a solid foundation for further research and drug development.

Future investigations could focus on the specific neuronal circuits and cell populations that mediate the effects of CPA in different brain regions. Furthermore, exploring the therapeutic potential of A1 receptor agonists in sleep disorders characterized by insufficient deep sleep warrants continued attention. The development of A1 receptor agonists with improved pharmacokinetic and pharmacodynamic profiles could offer novel therapeutic avenues for the treatment of insomnia and other sleep-related pathologies.

References

N6-Cyclopentyladenosine's Role in Hematopoietic Stem Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N6-Cyclopentyladenosine (CPA), a potent and selective agonist for the A1 adenosine (B11128) receptor, has emerged as a significant modulator of hematopoietic stem and progenitor cell (HSPC) proliferation. This technical guide synthesizes the current understanding of CPA's effects, focusing on its inhibitory role in the proliferation of committed hematopoietic progenitors. This document provides an in-depth analysis of the underlying signaling pathways, detailed experimental protocols for in vivo and in vitro studies, and quantitative data from key research findings. The contrasting effects of other adenosine receptor agonists are also discussed to provide a comprehensive view of the purinergic regulation of hematopoiesis. This guide is intended to be a valuable resource for researchers in hematology, stem cell biology, and pharmacology, as well as professionals involved in the development of therapeutic agents targeting hematopoietic processes.

Introduction

The regulation of hematopoietic stem cell (HSC) proliferation and differentiation is a complex process governed by a multitude of intrinsic and extrinsic signals. Among these, the purinergic signaling system, particularly the role of adenosine and its receptors, has garnered increasing attention. This compound (CPA) is a synthetic analog of adenosine with high selectivity for the A1 adenosine receptor (A1R).[1] Emerging evidence indicates that CPA exerts a significant influence on the proliferation of hematopoietic progenitor cells, suggesting its potential as a tool for both research and therapeutic applications. This guide will delve into the technical details of CPA's function in the context of hematopoietic stem cell biology.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Receptor Binding Affinity of this compound (Human)

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A1 | 2.3 | [2][3] |

| Adenosine A2A | 790 | [2][3] |

| Adenosine A3 | 43 | [2][3] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Myelosuppression

| Parameter | Value | Experimental Context | Reference |

| Optimal Protective Dose | 200 nmol/kg | Single intraperitoneal injection 22 hours before 5-fluorouracil (B62378) administration in B10CBAF1 mice. | [4] |

| Effect on CFC-GM | Protection from cytotoxic damage | Assessed 4 days after 5-fluorouracil (100 mg/kg) induced damage. | [4] |

Signaling Pathways of this compound in Hematopoietic Cells

CPA exerts its biological effects primarily through the activation of the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family. The A1 receptor is coupled to inhibitory G proteins (Gi/o).[5]

The A1 Receptor Signaling Cascade

The binding of CPA to the A1 receptor on hematopoietic progenitor cells initiates a signaling cascade that leads to the inhibition of cell proliferation. The key steps are as follows:

-

Receptor Activation: CPA binds to and activates the A1 adenosine receptor.

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its dissociation from the βγ-subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.[6][7]

-

Reduction of intracellular cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8]

-

Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinase A (PKA). This, in turn, can influence the activity of various transcription factors and cell cycle regulatory proteins, ultimately leading to an arrest or slowing of the cell cycle. While the precise downstream targets in hematopoietic cells are still under investigation, the general pathway points towards a reduction in proliferative signals.

Caption: A1 Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of CPA on hematopoietic stem and progenitor cell proliferation.

In Vivo Model of 5-Fluorouracil (5-FU)-Induced Myelosuppression

This model is used to assess the protective and anti-proliferative effects of CPA on hematopoietic progenitor cells in vivo.[4][9]

Materials:

-

Mice (e.g., B10CBAF1 or C57BL/6), 8-12 weeks old

-

This compound (CPA)

-

5-Fluorouracil (5-FU)

-

Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.

-

CPA Administration: Prepare a stock solution of CPA in a suitable vehicle. Administer a single i.p. injection of CPA (e.g., 200 nmol/kg body weight) to the experimental group of mice.[4] Administer an equivalent volume of vehicle to the control group.

-

5-FU Administration: 22 hours after CPA or vehicle administration, induce myelosuppression by a single i.p. injection of 5-FU (e.g., 100-150 mg/kg body weight).[4][10]

-

Monitoring: Monitor the health and weight of the mice daily.

-

Bone Marrow Harvest: At predetermined time points (e.g., 4 days post-5-FU injection for assessing protection, or later for recovery studies), euthanize the mice by an approved method (e.g., cervical dislocation).

-

Cell Isolation: Isolate bone marrow cells from the femurs and tibiae by flushing with sterile Iscove's Modified Dulbecco's Medium (IMDM) containing 2% Fetal Bovine Serum (FBS).

-

Cell Counting: Perform a total nucleated cell count using a hemocytometer or an automated cell counter.

-

Analysis: Proceed with the Colony Forming Cell (CFC) assay to determine the number of hematopoietic progenitor cells.

Colony Forming Cell (CFC) Assay for Murine Bone Marrow

The CFC assay is the gold standard for quantifying hematopoietic progenitor cells in vitro.[11][12][13]

Materials:

-

Bone marrow cell suspension from the in vivo experiment

-

MethoCult™ GF M3434 or similar methylcellulose-based medium supplemented with cytokines (e.g., SCF, IL-3, IL-6, EPO)

-

IMDM with 2% FBS

-

35 mm non-tissue culture treated petri dishes

-

100 mm petri dishes

-

Sterile water

-

3 mL syringes and 16-gauge blunt-end needles

-

Inverted microscope

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the harvested bone marrow cells in IMDM with 2% FBS. If necessary, lyse red blood cells using a lysis buffer.

-

Cell Plating: Dilute the bone marrow cell suspension to the desired concentration (e.g., 1-2 x 10^5 cells/mL). Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium.

-

Vortexing: Vortex the tube containing the cells and MethoCult™ medium to ensure a homogenous mixture. Let the tube stand for 5-10 minutes to allow bubbles to dissipate.

-

Plating: Using a syringe with a 16-gauge needle, dispense 1.1 mL of the cell/MethoCult™ mixture into each 35 mm petri dish. Plate each sample in duplicate or triplicate.

-

Incubation: Place the 35 mm dishes inside a 100 mm petri dish along with an open dish of sterile water to maintain humidity. Incubate at 37°C in a humidified atmosphere with 5% CO2 for 7-14 days.

-

Colony Counting: After the incubation period, count the number of colonies under an inverted microscope. Colonies are typically defined as clusters of 50 or more cells. Identify and enumerate the different types of colonies, such as CFU-GM (granulocyte-macrophage), BFU-E (burst-forming unit-erythroid), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Caption: Experimental Workflow for In Vivo Myelosuppression and CFC Assay.

Discussion: Contrasting Roles of Adenosine Receptor Agonists

It is crucial to note that the inhibitory effect of CPA on hematopoietic progenitor proliferation is specific to the activation of the A1 receptor. Other adenosine receptor subtypes can have different, and sometimes opposing, effects on hematopoiesis.

-

A2A and A3 Receptors: In some studies, agonists for A2A and A3 receptors did not show the same protective effect as CPA in the 5-FU induced myelosuppression model.[4] In fact, some evidence suggests that A3 receptor agonists may have a stimulatory effect on the proliferation of certain hematopoietic precursor cells.

-

A2B Receptors: Activation of the A2b adenosine receptor has been shown to promote the emergence of hematopoietic stem and progenitor cells during embryonic development.[14] This highlights the context-dependent and receptor-specific nature of adenosine signaling in hematopoiesis.

This differential signaling underscores the complexity of purinergic regulation in the bone marrow microenvironment and offers opportunities for the development of highly specific therapeutic interventions.

Caption: Differential Effects of Adenosine Receptor Agonists on HSPCs.

Conclusion

This compound is a valuable pharmacological tool for studying the role of A1 adenosine receptor signaling in hematopoiesis. The available evidence strongly indicates that CPA inhibits the proliferation of committed hematopoietic progenitor cells through the A1R-Gi-adenylyl cyclase-cAMP pathway. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise molecular mechanisms and potential therapeutic applications of modulating this pathway. The contrasting effects of agonists for other adenosine receptors highlight the nuanced control that purinergic signaling exerts over hematopoietic stem and progenitor cell fate. A deeper understanding of these pathways will be critical for the development of novel strategies to manipulate hematopoiesis for therapeutic benefit, such as protecting the hematopoietic system from chemotherapy-induced damage or modulating HSC activity for transplantation purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 4. This compound inhibits proliferation of murine haematopoietic progenitor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 6. Adenosine A1 receptors inhibit adenylate cyclase activity and neurotransmitter release and hyperpolarize pyramidal neurons in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A1-adenosine receptor inhibition of adenylate cyclase in failing and nonfailing human ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effects of 5-fluorouracil on hematopoiesis: studies of murine megakaryocyte-CFC, granulocyte-macrophage-CFC, and peripheral blood cell levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Delineating the effects of 5-fluorouracil and follicle-stimulating hormone on mouse bone marrow stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mouse Colony Forming Cell (CFC) Assay using Methylcellulose-based Media: R&D Systems [rndsystems.com]

- 12. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Adenosine signaling promotes hematopoietic stem and progenitor cell emergence - PMC [pmc.ncbi.nlm.nih.gov]

N6-Cyclopentyladenosine (CPA): A Duality in Cancer Cell Fate - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopentyladenosine (CPA), a selective agonist for the adenosine (B11128) A1 receptor, presents a fascinating and complex role in the regulation of apoptosis in cancer cells. This technical guide synthesizes the current understanding of CPA's effects, highlighting a striking duality in its mechanism of action. In certain cancer cell types, such as the MCF-7 breast cancer cell line, CPA exhibits anti-apoptotic properties, promoting cell survival. Conversely, in hematological malignancies like the HL-60 promyelocytic leukemia cell line, CPA has been shown to induce apoptosis. This guide provides a comprehensive overview of the signaling pathways, quantitative data from key experimental findings, and detailed experimental protocols relevant to the study of CPA-induced apoptosis.

Introduction

The tumor microenvironment is characterized by a complex interplay of signaling molecules that can either promote or inhibit cancer progression. Adenosine, a purine (B94841) nucleoside, is a critical signaling molecule in this environment, exerting its effects through four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3. This compound (CPA) is a potent and selective agonist for the A1 adenosine receptor (A1AR). The activation of A1AR by CPA has been shown to have profound, yet seemingly contradictory, effects on the survival of different cancer cells.

In estrogen receptor-positive breast cancer cells (MCF-7), activation of the A1AR by CPA leads to a decrease in apoptosis and an increase in cell viability[1][2][3]. This pro-survival role is attributed to the downregulation of key apoptotic mediators, including the tumor suppressor p53 and several caspase enzymes[1][3].

In stark contrast, studies on the human promyelocytic leukemia cell line, HL-60, have demonstrated that CPA can induce apoptosis[4]. Interestingly, this pro-apoptotic effect in HL-60 cells appears to be independent of adenosine receptor signaling and is instead reliant on the cellular uptake of CPA[5].

This technical guide will delve into the molecular mechanisms underlying these opposing effects of CPA, present the available quantitative data in a structured format, and provide detailed protocols for the key experiments used to elucidate these findings. Understanding this duality is crucial for the rational design and development of novel therapeutic strategies targeting adenosine signaling in cancer.

Quantitative Data on the Effects of this compound on Cancer Cells

The following tables summarize the key quantitative findings from studies investigating the effects of CPA on different cancer cell lines.

Table 1: Effects of this compound on MCF-7 Breast Cancer Cells

| Parameter | Cell Line | Concentration of CPA | Treatment Duration | Observed Effect | Reference |

| IC50 | MCF-7 | 180 µM | 24 hours | 50% inhibition of cell viability | [3] |

| Apoptosis Rate | MCF-7 | 180 µM | 24, 48, 72 hours | Decreased apoptosis compared to control | [3] |

| Cell Viability | MCF-7 | Not specified | 24, 48, 72 hours | Increased cell viability | [1][2] |

| mRNA Expression | MCF-7 | Not specified | Not specified | Significant down-regulation of p53, caspase-3, caspase-8, and caspase-9 | [1][3] |

Table 2: Effects of this compound on HL-60 Leukemia Cells

| Parameter | Cell Line | Concentration of CPA | Treatment Duration | Observed Effect | Reference |

| Cell Viability | HL-60 | 100 µM | 12-24 hours | Decreased cell viability | [4] |

| Apoptosis Rate | HL-60 | 100 µM | 24 hours | Approximately 10-13% of cells underwent apoptosis | [4] |

| Mechanism | HL-60 | Not specified | Not specified | Apoptosis induction is independent of adenosine receptors and requires cellular uptake. | [5] |

Signaling Pathways

The signaling pathways modulated by CPA in cancer cells are cell-type specific, leading to either cell survival or apoptosis.

Anti-Apoptotic Signaling of CPA in MCF-7 Breast Cancer Cells

In MCF-7 cells, CPA, acting as an A1AR agonist, triggers a signaling cascade that ultimately suppresses the intrinsic apoptotic pathway. This involves the downregulation of the tumor suppressor protein p53 and key executioner caspases.

Caption: Anti-apoptotic pathway of CPA in MCF-7 cells.

Pro-Apoptotic Signaling of CPA in HL-60 Leukemia Cells

In contrast to its action in MCF-7 cells, CPA induces apoptosis in HL-60 cells through a mechanism that is independent of A1AR activation. This pathway is initiated by the transport of CPA into the cell, leading to the activation of an apoptotic cascade.

Caption: Pro-apoptotic pathway of CPA in HL-60 cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][7].

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of CPA in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of CPA. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[8][9].

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Culture and treat cells with CPA as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Caption: Workflow for Annexin V/PI apoptosis assay.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as p53 and caspases, in cell lysates[10].

Protocol:

-

Cell Lysis: After treatment with CPA, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the relative mRNA expression levels of target genes, such as p53 and caspases[11][12].

Protocol:

-

RNA Isolation: Following CPA treatment, isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green) and gene-specific primers for the target genes (e.g., p53, caspase-3) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound demonstrates a remarkable and cell-type-dependent influence on cancer cell apoptosis. In MCF-7 breast cancer cells, its engagement with the A1 adenosine receptor initiates a pro-survival cascade, inhibiting apoptosis through the downregulation of p53 and caspases. This positions A1AR antagonists as potential therapeutic agents in this context. Conversely, in HL-60 leukemia cells, CPA promotes apoptosis via a receptor-independent mechanism that necessitates its cellular uptake, suggesting a different therapeutic strategy for such hematological malignancies.

This technical guide provides a foundational understanding of the dualistic nature of CPA in cancer. The detailed methodologies and summarized data herein are intended to equip researchers and drug development professionals with the necessary information to further investigate the therapeutic potential of targeting adenosine signaling pathways in a nuanced and cancer-type-specific manner. Further research is warranted to fully elucidate the intracellular targets of CPA in HL-60 cells and to explore the in vivo efficacy of these targeted approaches.

References

- 1. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adenosine A1 receptor modifies P53 expression and apoptosis in breast cancer cell line Mcf-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apoptosis induced by adenosine in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. scispace.com [scispace.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. elearning.unite.it [elearning.unite.it]

N6-Cyclopentyladenosine (CPA): A Technical Guide for Adenosine Receptor Research

For Researchers, Scientists, and Drug Development Professionals

N6-Cyclopentyladenosine (CPA) is a potent and selective agonist for the adenosine (B11128) A1 receptor, making it an invaluable tool in the study of adenosine receptor pharmacology and physiology.[1][2] This technical guide provides an in-depth overview of CPA, including its pharmacological properties, experimental protocols for its use, and the signaling pathways it modulates.

Pharmacological Profile of this compound

CPA's utility as a research tool stems from its high affinity and selectivity for the A1 adenosine receptor subtype. This allows for the specific investigation of A1 receptor function in various physiological and pathological processes.

Quantitative Data: Binding Affinities and Efficacy

The following table summarizes the binding affinities (Ki) and efficacy (EC50) of CPA for human adenosine receptor subtypes.

| Receptor Subtype | Ki (nM) | EC50 (nM) | Reference |

| A1 | 2.3 | - | [1][2] |

| A2A | 790 | - | [1][2] |

| A2B | - | 18600 | |

| A3 | 43 | - | [1][2] |

Note: A lower Ki value indicates a higher binding affinity. EC50 values represent the concentration of a drug that gives a half-maximal response.

The data clearly demonstrates CPA's high selectivity for the A1 receptor over other subtypes, with a Ki value in the low nanomolar range.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades.[3][4]

-

A1 and A3 Receptors: These receptors primarily couple to inhibitory G proteins (Gi/o).[3][5] Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5] They can also activate other pathways, such as phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

-

A2A and A2B Receptors: These receptors are typically coupled to stimulatory G proteins (Gs).[3][7] Activation of Gs proteins stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[7][8] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways for adenosine receptors.

Caption: A1/A3 Receptor Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (CPA), A1 agonist (CAS 41552-82-3) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine signaling in tumor-associated macrophages and targeting adenosine signaling for cancer therapy | Cancer Biology & Medicine [cancerbiomed.org]

- 5. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Analogs and Derivatives of N6-Cyclopentyladenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of N6-Cyclopentyladenosine (CPA), a potent and selective agonist for the A1 adenosine (B11128) receptor. This document delves into the synthesis, structure-activity relationships (SAR), and signaling pathways associated with these compounds, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Core Concepts: this compound (CPA)